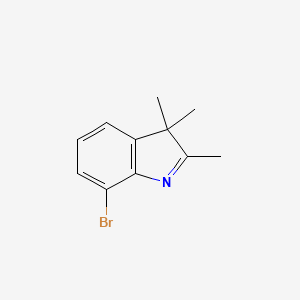

7-bromo-2,3,3-trimethyl-3H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-bromo-2,3,3-trimethyl-3H-indole is a chemical compound with the molecular formula C11H12BrN and a molecular weight of 238.13 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,3,3-trimethyl-3H-indole typically involves the bromination of 2,3,3-trimethylindole. One common method includes the reaction of 2,3,3-trimethylindole with bromine in the presence of a suitable solvent such as chloroform or dichloromethane . The reaction is usually carried out at room temperature and monitored until completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,3,3-trimethyl-3H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction of the bromine atom can lead to the formation of 2,3,3-trimethylindole.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2,3,3-trimethyl-3H-indole derivatives.

Oxidation: Formation of oxides or hydroxylated products.

Reduction: Formation of 2,3,3-trimethylindole.

Scientific Research Applications

7-bromo-2,3,3-trimethyl-3H-indole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-bromo-2,3,3-trimethyl-3H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to modulation of their activity. For example, indole derivatives are known to interact with serotonin receptors, which can influence neurotransmission and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

2,3,3-trimethylindolenine: A closely related compound with similar structural features but without the bromine atom.

4,7-dibromo-2,3,3-trimethyl-3H-indole: Another brominated indole derivative with two bromine atoms.

2,3,3-trimethyl-3H-benzo[g]indole: A structurally similar compound with an additional benzene ring.

Uniqueness

7-bromo-2,3,3-trimethyl-3H-indole is unique due to the presence of the bromine atom at the 7-position, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

7-Bromo-2,3,3-trimethyl-3H-indole is an indole derivative notable for its unique structure, which includes a bromine atom at the 7-position. This structural feature significantly influences its chemical reactivity and biological activity. The compound has garnered attention for its potential applications in medicinal chemistry, particularly in the realms of antimicrobial and anticancer research.

The compound can be synthesized through bromination of 2,3,3-trimethylindole, typically using bromine in solvents such as chloroform or dichloromethane. The presence of the bromine atom allows for various chemical reactions, including substitution and oxidation, which can lead to the formation of different derivatives and functionalized compounds.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing the compound's effectiveness against various bacterial strains, it was found to inhibit growth significantly at concentrations as low as 50 µg/mL. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation involved its effects on human cancer cell lines, where it demonstrated cytotoxicity against breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were reported at 25 µM and 30 µM respectively. The proposed mechanism involves apoptosis induction through the activation of caspase pathways .

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

The findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Study 2: Anticancer Activity

A separate study focused on the compound's effect on cancer cell proliferation:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HT-29 | 30 | Activation of caspase pathways |

These results highlight its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. For instance, it has been shown to bind to serotonin receptors, which may influence neurotransmission and exhibit potential therapeutic effects in neurological disorders. Additionally, its structural characteristics allow it to participate in redox reactions that can modulate cellular oxidative stress levels .

Properties

IUPAC Name |

7-bromo-2,3,3-trimethylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJIBYMUAAIIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.